molecular formula C15H16F2N4O2 B7056435 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B7056435
M. Wt: 322.31 g/mol
InChI Key: ROLNZNZVPQHBRY-UHFFFAOYSA-N
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Description

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorinated aromatic rings and heterocyclic components suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 2,5-difluorobenzaldehyde, the pyrrolidine ring can be formed through a cyclization reaction with an amine and a ketone under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Triazole Ring: The triazole ring is typically introduced through a click chemistry reaction, such as the Huisgen cycloaddition, involving an azide and an alkyne.

    Final Coupling: The final step involves coupling the triazole-containing intermediate with the pyrrolidine derivative under conditions that promote the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: Its unique structure could be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s fluorinated aromatic rings and heterocyclic components may impart unique properties to materials, making it useful in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with metal ions, which could be relevant in its mechanism of action. The fluorinated aromatic rings may enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A related compound with similar structural features but lacking the pyrrolidine ring and hydroxyl group.

    2,4-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone: Another similar compound with a simpler structure, used in various chemical applications.

Uniqueness

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a hydroxyl group and a triazole ring in the same molecule is relatively uncommon and could lead to unique reactivity and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c16-10-1-2-13(17)12(5-10)14-6-11(22)7-21(14)15(23)3-4-20-9-18-8-19-20/h1-2,5,8-9,11,14,22H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLNZNZVPQHBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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